REACTION_CXSMILES
|
[NH2:1][C:2]1[C:9]([F:10])=[CH:8][C:5]([C:6]#N)=[C:4]([F:11])[CH:3]=1.S(=O)(=O)(O)O.[OH2:17].[OH-:18].[Na+]>O1CCOCC1>[NH2:1][C:2]1[C:9]([F:10])=[CH:8][C:5]([C:6]([OH:18])=[O:17])=[C:4]([F:11])[CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
6.21 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C#N)C=C1F)F
|
Name
|
|
Quantity
|
52.2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
32.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 80° C. for 96 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with methylen chloride
|
Type
|
EXTRACTION
|
Details
|
the crude was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
96 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=O)O)C=C1F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |